(-)-Oxychlordane chemical structure and properties
(-)-Oxychlordane chemical structure and properties
An In-depth Technical Guide to (-)-Oxychlordane
This guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of (-)-Oxychlordane, a significant metabolite of the organochlorine pesticide chlordane (B41520). The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical and Physical Properties
(-)-Oxychlordane is a persistent and bioaccumulative metabolite of chlordane, an insecticide mixture formerly used for agriculture and termite control.[1][2] Due to its stability and lipophilic nature, oxychlordane (B150180) is a common contaminant found in the environment, wildlife, and humans.[1] It is the primary and most toxic metabolite of chlordane components.[3]
The quantitative properties of Oxychlordane are summarized in the table below. Note that some reported physical properties, such as melting and boiling points, show significant variation across sources, which may be due to measurements of different isomers, purities, or solutions rather than the pure compound.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2S,3R,5S,6S,7R,8S)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.0²,⁷.0³,⁵]undec-9-ene | [4] |
| Synonyms | (-)-Oxy-chlordane, Octachlor epoxide | [5][6] |
| CAS Registry Number | 27304-13-8 (Oxychlordane); 155681-23-5 ((-)-Oxychlordane) | [4][6] |
| Molecular Formula | C₁₀H₄Cl₈O | [5][7][8] |
| Molecular Weight | 423.76 g/mol | [5][7][8] |
| Appearance | Colorless to pale yellow solid with a faint odor. | [1] |
| Melting Point | 144 °C | [9] |
| Boiling Point | 442.3 ± 45.0 °C at 760 mmHg | [9] |
| Water Solubility | 0.023 - 0.056 mg/L at 20-25 °C (Practically insoluble) | [10][11] |
| Organic Solvent Solubility | Soluble in most organic solvents, including acetone, ethanol, benzene, and xylene. | [10][12] |
| LogP (Octanol-Water Partition Coefficient) | 4.23 | [9] |
Toxicological Profile
Oxychlordane is considered more toxic and bioaccumulative than its parent chlordane compounds.[3] It is a neurotoxin and a potential endocrine disruptor, with toxicity exhibiting a steep dose-response curve.[1][3]
Summary of Toxicological Data
| Endpoint | Species | Exposure Route | Dose/Concentration | Observed Effects | Reference(s) |
| Acute Toxicity | Rat | Oral (gavage) | 10 mg/kg/day | Feed refusal, rapid weight loss, thymic atrophy. | [3] |
| Sub-chronic Toxicity | Rat | Oral (gavage) | 2.5 mg/kg/day | Hepatic changes indicative of microsomal enzyme induction. | [3] |
| Neurotoxicity | Human | Oral/Inhalation | Not specified (acute high-level exposure) | Headaches, irritability, confusion, muscle tremors, seizures, convulsions. | [2][13] |
| Hepatotoxicity | Rat | Oral (gavage) | 2.5 mg/kg/day (males) | Increased liver weight. | [14] |
| Endocrine Disruption | General | - | - | Associated with endocrine disruption. | [1] |
Mechanism of Action
The primary mechanism of action for chlordane and its metabolites involves the central nervous system. Key pathways include:
-
GABA Receptor Antagonism : Chlordane acts as an antagonist to the γ-aminobutyric acid (GABA) neurotransmitter at the GABA-gated chloride channel, which leads to a state of uncontrolled neural excitation.[2][15]
-
Mitochondrial Disruption : Oxychlordane can decrease the mitochondrial membrane potential, which may lead to apoptosis.[8] The parent compounds may also alter mitochondrial membrane permeability and inhibit oxidative phosphorylation.[14]
-
Enzyme Inhibition : It has been shown to inhibit the activity of enzymes involved in fatty acid synthesis, such as phospholipase A2 and acyl-CoA synthetase.[8]
The metabolism of chlordane to the more persistent oxychlordane is a critical factor in its long-term toxicity.
Metabolism of Chlordane to (-)-Oxychlordane
Oxychlordane is not a component of technical chlordane but is formed in the body through metabolic processes.[13] The biotransformation of chlordane isomers is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[16] This process involves epoxidation and results in the formation of oxychlordane, which is more resistant to further degradation and thus accumulates in fatty tissues.[4][17]
Experimental Protocols
Detailed, step-by-step experimental protocols for (-)-Oxychlordane are proprietary to the specific studies. Researchers should consult the primary literature for replicable methodologies. Below are summaries of the general approaches used in key toxicological studies.
In Vivo Oral Toxicity Study in Rodents
This type of study aims to determine the target organ toxicity and dose-response relationship of a substance. A representative workflow is described below.
-
Objective : To assess the general toxicity of oxychlordane following daily oral administration.[3]
-
Methodology Summary :
-
Animal Model : Female rats are selected and acclimatized.
-
Dose Formulation : Oxychlordane is dissolved in a suitable vehicle (e.g., corn oil).
-
Administration : Rats are administered daily doses via oral gavage. Dose groups may range from 0.01 to 10 mg/kg body weight, alongside a vehicle control group.
-
Duration : The study typically lasts for a sub-chronic period, such as 28 days.
-
Monitoring : Animals are monitored daily for clinical signs of toxicity, body weight changes, and feed consumption.
-
Endpoint Analysis : At the end of the study, blood samples are collected for hematology and clinical chemistry. Animals are euthanized, and organs (e.g., liver, thymus, kidneys) are weighed and processed for histopathological examination.
-
In Vitro Metabolism Study
These experiments are designed to investigate the metabolic pathways and the enzymes responsible for the biotransformation of a compound.
-
Objective : To study the enantioselective metabolism of chlordane isomers by liver enzymes.[16]
-
Methodology Summary :
-
Microsome Preparation : Liver microsomes are prepared from male rats, which may be pre-treated with CYP450 inducers (e.g., phenobarbital) to enhance specific enzyme activity.
-
Incubation : The parent compounds (e.g., cis-chlordane, trans-chlordane) are incubated with the prepared liver microsomes in the presence of necessary cofactors (e.g., NADPH).
-
Extraction : After incubation, the mixture is extracted with an organic solvent to isolate the parent compounds and their metabolites.
-
Analysis : The extract is analyzed using enantioselective gas chromatography (GC) to separate and quantify the different enantiomers of the parent compounds and metabolites like oxychlordane.
-
Data Interpretation : The results demonstrate the rate of metabolism and whether the process is enantioselective (i.e., if one enantiomer is metabolized faster than the other).[16]
-
References
- 1. CAS 27304-13-8: Oxychlordane | CymitQuimica [cymitquimica.com]
- 2. npic.orst.edu [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. (-)-OXY-CHLORDANE | 155681-23-5 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Oxychlordane | 27304-13-8 | FO157456 | Biosynth [biosynth.com]
- 9. OXYCHLORDANE | CAS#:27304-13-8 | Chemsrc [chemsrc.com]
- 10. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Oxychlordane [sitem.herts.ac.uk]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Chlordane (Ref: OMS 1437) [sitem.herts.ac.uk]
- 16. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
